

Technical Guide: 5-Amino-6-methylpyrimidine-2,4-diol (5-Amino-6-methyluracil)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-6-methylpyrimidine-2,4-diol

Cat. No.: B102263

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Introduction

5-Amino-6-methylpyrimidine-2,4-diol, more commonly known as 5-amino-6-methyluracil, is a heterocyclic organic compound belonging to the pyrimidine family. Its structure, which incorporates both the nucleobase uracil scaffold and an amino functional group, makes it a valuable building block in medicinal chemistry and drug discovery. As a derivative of uracil, it has the potential to interact with biological systems that process nucleic acids. Furthermore, aminouracils serve as versatile precursors for the synthesis of a wide array of fused heterocyclic systems, which have demonstrated a broad spectrum of biological activities. This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications.

Core Properties

The core chemical and physical properties of **5-Amino-6-methylpyrimidine-2,4-diol** are summarized below.

General Properties

Property	Value	Source(s)
CAS Number	6270-46-8	[1]
Molecular Formula	C ₅ H ₇ N ₃ O ₂	[1]
Molecular Weight	141.13 g/mol	[1]
IUPAC Name	5-amino-6-methyl-1H-pyrimidine-2,4-dione	
Synonyms	5-Amino-6-methyluracil, 5-Amino-6-methylpyrimidine-2,4(1H,3H)-dione	

Physicochemical Properties

Property	Value	Source(s)
Melting Point	270 - 290 °C (with decomposition)	[1]
LogP	-0.878	
Appearance	Data not available (typically a solid powder)	
Solubility	Log ₁₀ WS (Water solubility in mol/L) is a parameter used to describe its solubility.[2] Specific quantitative data is limited.	

Synthesis and Analysis

While a specific, detailed experimental protocol for the synthesis of 5-amino-6-methyluracil was not found in the surveyed literature, a representative procedure can be constructed based on the well-established synthesis of analogous aminouracils. The common method involves the condensation of a β -keto ester or a cyanoacetate derivative with urea or thiourea.

Representative Experimental Protocol: Synthesis of 6-Aminouracil

This protocol describes the synthesis of the closely related 6-aminouracil and is representative of the general class of reaction used to form the aminopyrimidine-diol core. The synthesis of the target compound would analogously use ethyl 2-cyanopropionate as a starting material instead of ethyl cyanoacetate.

Principle: The reaction is a base-catalyzed condensation between ethyl cyanoacetate and urea to form the pyrimidine ring.

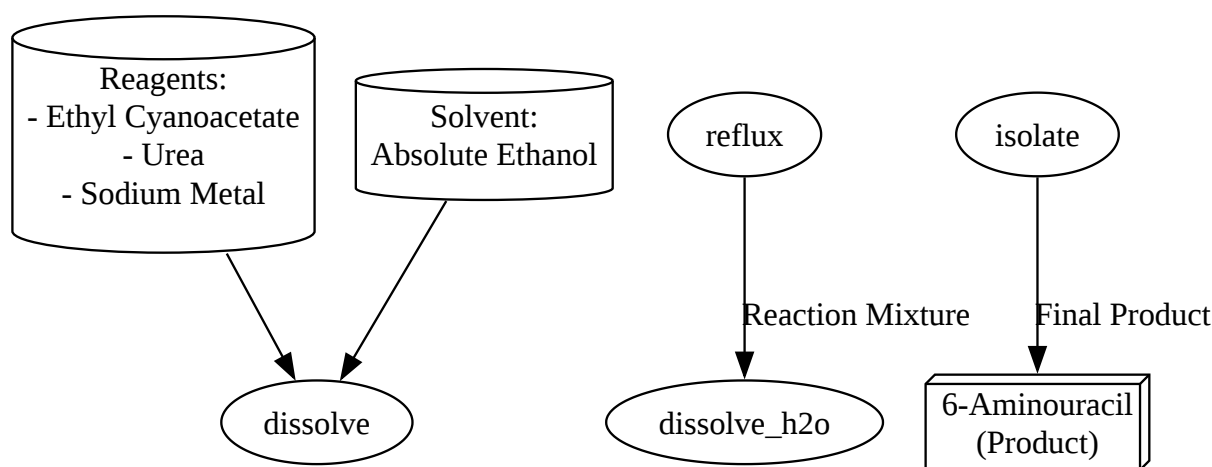
Materials:

- Ethyl cyanoacetate (0.86 mol)
- Urea (0.86 mol)
- Sodium (1.72 g. atom)
- Absolute Ethanol (1 L)
- Hot Water (1 L)
- Glacial Acetic Acid

Procedure:

- In a 3-liter, three-necked flask equipped with a reflux condenser and an efficient stirrer, add 1 L of absolute ethanol.
- Carefully add 39.4 g (1.72 g. atom) of sodium to the ethanol. Allow the sodium to dissolve completely.
- To the resulting sodium ethoxide solution, add 91.5 ml (0.86 mol) of ethyl cyanoacetate and 51.5 g (0.86 mol) of urea.
- Heat the mixture under reflux using a steam bath with vigorous stirring for 4 hours. The reaction mixture may become solid.

- After the reflux period, add 1 L of hot (80°C) water to the reaction mixture and resume stirring until all solids are dissolved.
- Heat the stirred solution at 80°C for an additional 15 minutes.
- Neutralize the hot solution to litmus paper with glacial acetic acid. This step induces the precipitation of 6-aminouracil.
- Cool the mixture, collect the precipitate by filtration, wash with cold water, and dry to yield the product.



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Analytical Methods

5-Amino-6-methyluracil can be analyzed using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol Outline: RP-HPLC Analysis

- Column: Newcrom R1 (or similar reverse-phase column).
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.

- Note for Mass Spectrometry (MS) Compatibility: For applications where the eluent is directed to a mass spectrometer (LC-MS), the phosphoric acid modifier should be replaced with a volatile acid, such as formic acid.

Spectroscopic Data

Infrared (IR) Spectroscopy

An experimental condensed-phase IR spectrum is available for 5-Amino-6-methyluracil. The key vibrational bands are indicative of its functional groups.

Wavenumber (cm ⁻¹)	Interpretation
~3400 - 3200	N-H stretching (amine and amide)
~3100 - 3000	C-H stretching (methyl)
~1710 - 1650	C=O stretching (carbonyl groups of the uracil ring)
~1640 - 1600	N-H bending (amine)

NMR and Mass Spectrometry (MS) Data

Experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for **5-Amino-6-methylpyrimidine-2,4-diol** (CAS 6270-46-8) are not readily available in publicly accessible databases. For illustrative and comparative purposes, data for the closely related isomer, 6-Amino-1-methyluracil (CAS 2434-53-9), are presented below.

Disclaimer: The following data is for an isomer and should not be used for the definitive identification of **5-Amino-6-methylpyrimidine-2,4-diol**.

Table: ¹H NMR Data for 6-Amino-1-methyluracil (Solvent and frequency not specified in source)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
(Data not available)			

Note: While ^1H NMR spectra are available for this isomer, specific peak assignments were not found in the searched literature.

Table: ^{13}C NMR Data for 6-Amino-1-methyluracil (Solvent and frequency not specified in source)

Chemical Shift (δ , ppm)	Assignment
(Data not available)	

Note: ^{13}C NMR data was not found in the searched literature for this isomer.

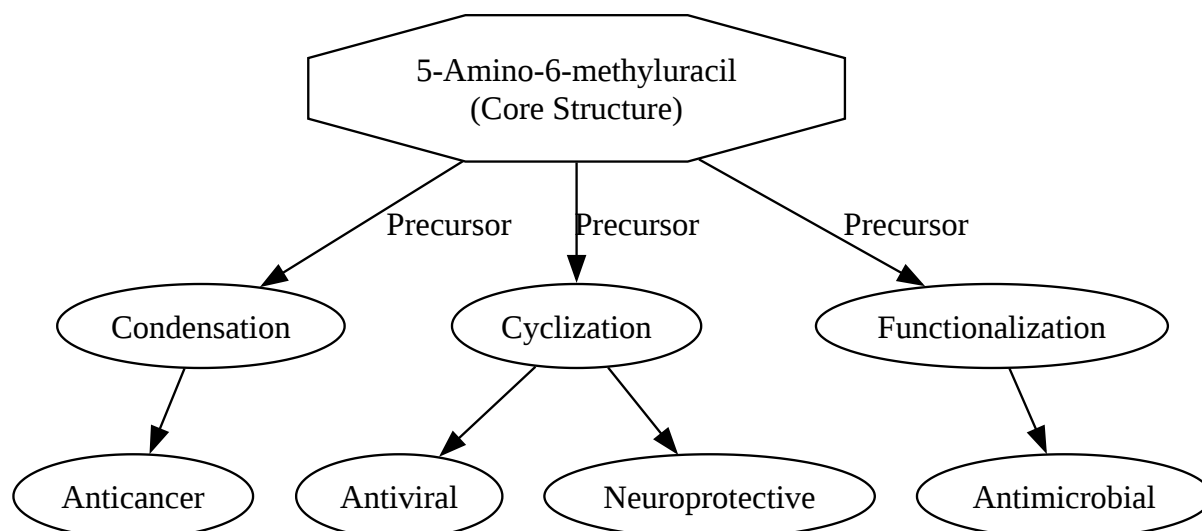
Table: Mass Spectrometry Data for 6-Amino-1-methyluracil

m/z	Interpretation
141	$[\text{M}]^+$ (Molecular Ion)

Biological Activity and Applications

While specific signaling pathways for 5-amino-6-methyluracil are not well-defined, its chemical class—aminouracils—is of significant interest in drug development. These compounds serve as crucial precursors for synthesizing a diverse range of heterocyclic compounds with potent biological activities.

- **Antioxidant Properties:** **5-Amino-6-methylpyrimidine-2,4-diol** itself has been noted as an antioxidant.
- **Precursor in Drug Discovery:** The aminouracil core is a privileged scaffold used to generate libraries of compounds for screening. Derivatives have shown a wide array of therapeutic potential.
- **Therapeutic Potential of Derivatives:** Fused-ring systems and other derivatives synthesized from aminouracils have demonstrated antimicrobial, anticancer, anti-Alzheimer, and antiviral activities. This versatility makes the parent compound a valuable starting material for developing novel therapeutic agents.



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Caption: Relationship between the aminouracil core and its applications.

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References

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- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Technical Guide: 5-Amino-6-methylpyrimidine-2,4-diol (5-Amino-6-methyluracil)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102263#5-amino-6-methylpyrimidine-2-4-diol-basic-properties\]](https://www.benchchem.com/product/b102263#5-amino-6-methylpyrimidine-2-4-diol-basic-properties)

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